4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine
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Overview
Description
4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a pyrrolidine ring substituted with a 3,4-dimethoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine precursor under reductive amination conditions. One common method involves the use of sodium triacetoxyborohydride as the reducing agent in the presence of acetic acid. The reaction is carried out at room temperature, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid or chlorine in chloroform
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but differing in the presence of an ethylamine side chain instead of a pyrrolidine ring.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with a triazole ring and additional methoxy substitution.
(3,4-Dimethoxyphenyl)acetonitrile: A nitrile derivative with similar aromatic substitution.
Uniqueness
4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine is unique due to its specific substitution pattern and the presence of a pyrrolidine ring, which imparts distinct chemical and biological properties compared to its analogues. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H20N2O2 |
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Molecular Weight |
236.31 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C13H20N2O2/c1-15-7-10(11(14)8-15)9-4-5-12(16-2)13(6-9)17-3/h4-6,10-11H,7-8,14H2,1-3H3 |
InChI Key |
IKTSEWAJPWGXLC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)N)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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